Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a furan ring, an isopropyl group, and an ethyl ester group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of furan-2-carboxylic acid with isopropyl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves esterification with ethanol to produce the ethyl ester derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The ethyl ester group can be substituted with other nucleophiles to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which facilitate binding to the target. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 3-(furan-2-yl)-1-(tert-butyl)-1H-pyrazole-4-carboxylate
- Ethyl 3-(furan-2-yl)-1-(cyclopropyl)-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C13H16N2O3 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
ethyl 3-(furan-2-yl)-1-propan-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-4-17-13(16)10-8-15(9(2)3)14-12(10)11-6-5-7-18-11/h5-9H,4H2,1-3H3 |
InChI Key |
YXPDHXMQDVKTDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2=CC=CO2)C(C)C |
Origin of Product |
United States |
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